Class-Level Lipophilicity Differentiation: AlogP and logD Implications
The target compound’s LogP (estimated ~4.1 for the neutral ester) is elevated relative to the 5-methyl analog (estimated LogP ~3.2) due to the additional three methylene units in the cyclopentyl ring. This enhancement in lipophilicity can be critical for membrane permeation or blood-brain barrier penetration, a differentiation that is consistent with the overall SAR of cyclopentylpyrazoles described in patent US20110237628, where cycloalkyl substitution modulates in vivo distribution [1]. Direct experimental LogP data for the exact compound is not available from authoritative sources, but class-level inference based on the patent’s disclosure supports the trend.
| Evidence Dimension | Lipophilicity (LogP) – computed/estimated |
|---|---|
| Target Compound Data | Estimated LogP ~4.1 (neutral ester) |
| Comparator Or Baseline | 1-(3-Bromo-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester estimated LogP ~3.2 |
| Quantified Difference | ΔLogP ≈ +0.9 |
| Conditions | In silico estimation based on fragment/bond contribution methods; no direct experimental LogP measurement identified for either compound. |
Why This Matters
For a procurement decision in a medicinal chemistry program, a higher LogP may be desirable for CNS targets or detrimental for solubility; the quantitative shift justifies selection of this cyclopentyl variant over the methyl congener when higher lipophilicity is required.
- [1] Benson GM, Bleicher K, Grether U, Kuhn B, Richter H, Taylor S. Cyclopentyl- and cycloheptylpyrazoles. US Patent Application US20110237628A1, published September 29, 2011. View Source
